6-Cyclopropyl-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one 6-Cyclopropyl-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
Brand Name: Vulcanchem
CAS No.: 2097861-76-0
VCID: VC4436463
InChI: InChI=1S/C18H20F3N5O/c19-18(20,21)15-5-8-22-17(23-15)25-9-6-12(7-10-25)11-26-16(27)4-3-14(24-26)13-1-2-13/h3-5,8,12-13H,1-2,6-7,9-11H2
SMILES: C1CC1C2=NN(C(=O)C=C2)CC3CCN(CC3)C4=NC=CC(=N4)C(F)(F)F
Molecular Formula: C18H20F3N5O
Molecular Weight: 379.387

6-Cyclopropyl-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one

CAS No.: 2097861-76-0

Cat. No.: VC4436463

Molecular Formula: C18H20F3N5O

Molecular Weight: 379.387

* For research use only. Not for human or veterinary use.

6-Cyclopropyl-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one - 2097861-76-0

Specification

CAS No. 2097861-76-0
Molecular Formula C18H20F3N5O
Molecular Weight 379.387
IUPAC Name 6-cyclopropyl-2-[[1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]methyl]pyridazin-3-one
Standard InChI InChI=1S/C18H20F3N5O/c19-18(20,21)15-5-8-22-17(23-15)25-9-6-12(7-10-25)11-26-16(27)4-3-14(24-26)13-1-2-13/h3-5,8,12-13H,1-2,6-7,9-11H2
Standard InChI Key ZHZLINCWPMIRDK-UHFFFAOYSA-N
SMILES C1CC1C2=NN(C(=O)C=C2)CC3CCN(CC3)C4=NC=CC(=N4)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Spectral and Computational Descriptors

  • SMILES: C1CC1C2=NNC(=O)C=C2C3CCN(CC3)C4=NC(=CC(=N4)C(F)(F)F)F

  • InChIKey: DFNMWYPHXDMYBS-UHFFFAOYSA-N (derived from simpler analogs) .

  • XLogP3: Estimated 2.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Synthesis and Synthetic Pathways

Key Synthetic Strategies

The synthesis involves multi-step reactions, often beginning with the construction of the dihydropyridazinone core followed by sequential functionalization:

  • Dihydropyridazinone Formation: Cyclocondensation of γ-keto acids with hydrazines yields the 2,3-dihydropyridazin-3-one scaffold .

  • Cyclopropanation: Transition metal-catalyzed cyclopropanation (e.g., using Simmons-Smith reagents) introduces the cyclopropyl group at position 6 .

  • Piperidine-Pyrimidine Coupling: A Buchwald-Hartwig amination or Ullmann-type reaction attaches the 4-(trifluoromethyl)pyrimidin-2-yl group to the piperidine ring, followed by alkylation to link the piperidine moiety to the dihydropyridazinone core .

Optimization Challenges

  • Steric Hindrance: The cyclopropyl group complicates nucleophilic substitutions, necessitating bulky ligands in catalytic steps.

  • Trifluoromethyl Stability: The CF₃ group’s electron-withdrawing nature requires inert conditions to prevent decomposition .

Molecular Structure and Conformational Analysis

X-ray Crystallography and DFT Studies

While crystallographic data for the exact compound is unavailable, analogs reveal:

  • Planarity: The dihydropyridazinone core adopts a planar conformation, facilitating π-π stacking with aromatic residues in enzyme active sites .

  • Piperidine Chair Conformation: The piperidine ring prefers a chair conformation, positioning the pyrimidine substituent equatorially to minimize steric clash.

Electronic Effects

  • CF₃ Group: The trifluoromethyl group induces strong electron-withdrawing effects, polarizing the pyrimidine ring and enhancing hydrogen-bonding interactions with targets like phosphodiesterases .

  • Cyclopropyl Rigidity: The strained cyclopropane ring enforces a fixed geometry, potentially improving binding specificity .

Biological Activity and Mechanism

Phosphodiesterase (PDE) Inhibition

Structural analogs, such as spirocyclic dihydropyridazinones, exhibit potent PDE inhibition (e.g., IC₅₀ = 13 nM for cardiac sarcoplasmic reticulum PDE) . The target compound’s pyrimidine and piperidine motifs likely engage in:

  • Hydrogen Bonding: Pyridazinone carbonyl and pyrimidine nitrogen atoms interact with catalytic glutamine residues.

  • Hydrophobic Interactions: The cyclopropyl and CF₃ groups occupy hydrophobic pockets adjacent to the PDE active site .

Cardiovascular Effects

In vivo studies on related compounds show dose-dependent increases in left ventricular contractility (e.g., ED₅₀ = 1.5 µg/kg iv in dogs) . The trifluoromethyl group may prolong half-life by resisting oxidative metabolism.

Pharmacological Applications and Comparative Analysis

ApplicationRationaleReference
Heart FailurePDE3 inhibition enhances cardiac contractility and output
CNS DisordersPiperidine moiety may facilitate blood-brain barrier penetration
Anti-inflammatory AgentsPDE4 inhibition reduces cytokine production

Structural Analog Comparison

CompoundKey FeaturesPDE3 IC₅₀ (nM)
Target CompoundCF₃-pyrimidine, cyclopropylPredicted 10
Spirocyclopropane Analog Spirocyclic core13
6-Tert-butyl DerivativeBulky tert-butyl group35

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator